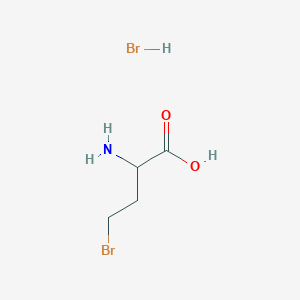

2-Amino-4-bromobutanoic acid hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-bromobutanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMXICGDYZOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551717 | |

| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76338-90-4 | |

| Record name | 2-Amino-4-bromobutyric acid hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76338-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a halogenated amino acid derivative. It is commonly available as a racemic mixture or as the (S)-enantiomer, designated as (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide. The presence of the bromine atom in the side chain makes it a versatile building block for the synthesis of various other molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₉Br₂NO₂ | [1] |

| Molecular Weight | 262.93 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 189 °C (decomposes) | [2] |

| Optical Rotation ([α]²⁰/D, c=1 in methanol) | +16° for (S)-enantiomer | [2] |

| CAS Number | 76338-90-4 (racemic), 15159-65-6 ((S)-enantiomer) | [3] |

Table 2: Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [4] |

| Methanol | Soluble | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment in the molecule. The approximate chemical shifts (δ) are influenced by the electronegative bromine atom and the electron-withdrawing amino and carboxylic acid groups.[5]

Table 3: Approximate ¹H NMR Spectral Data

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| -CH(NH₃⁺)- | ~4.2-4.4 | Triplet (t) |

| -CH₂Br | ~3.5-3.7 | Triplet (t) |

| -CH₂-CH₂Br | ~2.4-2.6 | Multiplet (m) |

Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Ammonium (N-H) | Stretching | 2800-3200 |

| Carboxylic Acid (C=O) | Stretching | 1700-1730 |

| Alkyl Halide (C-Br) | Stretching | 500-600 |

Synthesis and Purification

(S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide can be synthesized from readily available chiral starting materials such as L-methionine or L-homoserine.

Experimental Protocol: Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a solution of hydrogen bromide in acetic acid.

Materials:

-

L-homoserine

-

33% Hydrogen bromide in acetic acid solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine to 16 mL of a 33% hydrogen bromide acetic acid solution.

-

Heat the reaction mixture in an oil bath at 75°C for 6 hours.

-

Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess acid, yielding the crude product.

-

Extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to dryness.

-

Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to obtain the final product as a white crystalline powder.[3]

Experimental Protocol: Synthesis from L-Methionine

This multi-step synthesis involves the formation of a lactone intermediate followed by ring-opening with hydrobromic acid.

Materials:

-

L-methionine

-

Methyl iodide

-

Sodium carbonate

-

Concentrated hydrochloric acid

-

30% Hydrogen peroxide solution

-

Ethyl acetate

-

Absolute ethanol

-

Acetone

-

33.7% Hydrogen bromide in acetic acid solution

-

Diethyl ether

Procedure:

-

Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride:

-

In a 1 L single-neck bottle, stir a mixture of 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate and distill to remove methanol and water.

-

After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water. Then, add 17 mL of 30% hydrogen peroxide solution and stir for 20 minutes.

-

Extract the aqueous solution with ethyl acetate to remove residual iodine.

-

Heat the aqueous solution to reflux for 4 hours and then concentrate to a solid.

-

Extract the solid with absolute ethanol using a Soxhlet extractor for 8 hours.

-

Concentrate the ethanol extract and recrystallize from a mixture of acetone and absolute ethanol to yield L-(+)-α-amino-γ-butyrolactone hydrochloride.[3]

-

-

Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide:

-

In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid solution.

-

Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

-

Cool the reaction mixture to room temperature with stirring.

-

Filter the precipitate and wash the filter cake with diethyl ether.

-

Dry the solid under vacuum to obtain the final product.[3]

-

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of modified amino acids and other complex molecules.[3] Its primary application lies in the preparation of:

-

S-adenosyl-L-methionine (SAM): A crucial biological molecule involved in numerous metabolic pathways.[3]

-

L-selenomethionine: An amino acid containing selenium, which has been studied for its potential health benefits.[3]

-

Unnatural amino acids: These are used as building blocks in peptide and protein engineering to introduce novel functionalities.

Logical Workflow and Relationships

The synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide can be visualized as a workflow starting from common amino acids.

Caption: Synthetic routes to this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation. Inhalation may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed to minimize exposure.

This guide summarizes the key technical aspects of this compound, providing a foundation for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4-bromobutanoic acid Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various bioactive molecules. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. Furthermore, it explores its biochemical significance as a precursor to S-adenosyl-L-methionine (SAM), a critical molecule in numerous cellular processes.

Structure and Physicochemical Properties

This compound is a hydrobromide salt of a brominated amino acid. Its structure is characterized by a four-carbon chain with an amino group at the alpha-position (C2) and a bromine atom at the gamma-position (C4). The presence of the hydrobromide salt protonates the amino group, forming an ammonium species.

| Property | Value | Source |

| Molecular Formula | C4H9Br2NO2 | [1] |

| Molecular Weight | 262.93 g/mol | [1] |

| CAS Number | 76338-90-4 | [1] |

| Appearance | White crystalline powder | [2] |

| IUPAC Name | 2-amino-4-bromobutanoic acid;hydrobromide | [1] |

Spectroscopic and Crystallographic Data for Structural Confirmation

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| -CH(NH₃⁺)- | ~4.2-4.4 | Triplet (t) |

| -CH₂Br | ~3.5-3.7 | Triplet (t) |

| -CH₂-CH₂Br | ~2.4-2.6 | Multiplet (m) |

| Source: [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1730 |

| Ammonium (N-H) | Stretching | 2800-3200 |

| Alkyl Halide (C-Br) | Stretching | 500-600 |

| Source: [3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The expected molecular weight of this compound is approximately 262.93 g/mol .[1] The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum.[3] Detailed fragmentation data for this specific compound is not available in the reviewed literature.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, no crystallographic data for this compound was found in the searched literature. This technique would be invaluable for unequivocally confirming the solid-state structure and stereochemistry.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the bromination of a suitable precursor, such as homoserine or 2-aminobutyrolactone hydrobromide.[2][5]

Synthesis from Homoserine

A detailed protocol for the synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide from homoserine is as follows:

Materials:

-

L-Homoserine

-

33% Hydrogen bromide in acetic acid solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL sealed tube, weigh 1.19 g of homoserine (10 mmol).[2]

-

Add 16 mL of a 33% hydrogen bromide acetic acid solution.[2]

-

React the mixture in an oil bath at 75°C for 6 hours.[2]

-

Cool the reaction mixture to room temperature.[2]

-

Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.[2]

-

Extract the crude product with ethyl acetate (3 x 10 mL).[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[2]

-

Filter and evaporate the solvent to dryness.[2]

-

The crude product can be further purified by column chromatography.[2]

Biochemical Context and Significance in Drug Development

This compound is a valuable building block in synthetic organic chemistry, particularly for the preparation of unnatural amino acids.[3] Its most notable application is as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[2][3]

SAM is a crucial metabolite in all living organisms, acting as a universal methyl group donor in a vast number of biochemical reactions.[6] It is involved in three major metabolic pathways:

-

Transmethylation: SAM donates its methyl group to a wide range of substrates, including DNA, RNA, proteins, and phospholipids. This methylation is critical for the regulation of gene expression, protein function, and signal transduction.[6][7]

-

Transsulfuration: This pathway leads to the synthesis of cysteine and subsequently glutathione, a major cellular antioxidant.[6]

-

Aminopropylation: SAM is a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[6]

Given the central role of SAM in cellular metabolism, its synthetic precursors, like this compound, are of significant interest to researchers in drug development. The ability to synthesize SAM analogs allows for the investigation of methylation-dependent pathways and the development of potential therapeutic agents for a variety of diseases, including liver disease, depression, and osteoarthritis.[2]

References

- 1. This compound | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 76338-90-4 | Benchchem [benchchem.com]

- 4. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 13C NMR spectrum [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 7. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Amino-4-bromobutanoic acid hydrobromide

CAS Number: 15159-65-6

This technical guide provides a comprehensive overview of (S)-2-Amino-4-bromobutanoic acid hydrobromide, a key chiral intermediate in the synthesis of various biologically significant molecules. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its pivotal role in advanced biochemical research.

Physicochemical Properties

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a white crystalline powder.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉Br₂NO₂ | [3] |

| Molecular Weight | 262.93 g/mol | [3][4] |

| Melting Point | 189 °C (decomposes) | [5][6] |

| Optical Activity | [α]20/D +16°, c = 1 in methanol | [5][6] |

| Solubility | Soluble in water and methanol. | [7] |

| Synonyms | (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, L(+)-2-Amino-4-bromobutyric acid hydrobromide | [1][2][3] |

Synthesis and Purification

(S)-2-Amino-4-bromobutanoic acid hydrobromide is commonly synthesized from readily available chiral precursors such as L-methionine or L-homoserine. The synthesis generally involves the substitution of a leaving group at the γ-carbon with a bromide ion.

Synthesis from L-Methionine

A multi-step synthesis starting from L-methionine involves methylation, hydrolysis, dehydration to form a lactone, and subsequent ring-opening with hydrobromic acid.[1]

*Experimental Protocol: A detailed, multi-step experimental protocol starting from L-methionine has been described. This "two-pot" reaction begins with the methylation of 50.0g of L-methionine in a solution of purified water and methanol, using methyl iodide as the methylating agent, stirred at room temperature for 24 hours. The reaction's progress is monitored using thin-layer chromatography (TLC). Following the separation of the methyl iodide phase, sodium carbonate is introduced to the aqueous phase, which is then heated to distill off the methanol and proceed with the reaction for 6 hours. After cooling, concentrated hydrochloric acid and 30% hydrogen peroxide are added, with the reaction mixture being stirred at room temperature for 20 minutes. The resulting solution is then extracted with ethyl acetate to remove residual iodine. The aqueous solution is refluxed for 4 hours and then concentrated. The resulting solid is extracted with absolute ethanol using a Soxhlet extractor, and the extract is concentrated to yield the intermediate product.[1]

Synthesis from L-Homoserine

A more direct approach involves the reaction of L-homoserine with a hydrobromic acid solution.

*Experimental Protocol: In a sealed 100 mL tube, 1.19 g of L-homoserine (10 mmol) is reacted with 16 mL of a 33% solution of hydrogen bromide in acetic acid. The mixture is heated in an oil bath at 75°C for 6 hours. After cooling to room temperature, the solution is concentrated under reduced pressure to remove excess acid, yielding the crude product.[1]

Purification

The crude product from either synthetic route can be purified by column chromatography.

*Experimental Protocol: The crude (S)-2-Amino-4-bromobutanoic acid hydrobromide is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The product is eluted using a mixture of hexane and ethyl acetate (1:1 v/v).[1] The fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated under reduced pressure to yield a white crystalline powder.[1]

Analytical Characterization

The identity and purity of (S)-2-Amino-4-bromobutanoic acid hydrobromide are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of the compound and for monitoring the progress of synthetic reactions.[5]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.45 | broad s | -NH₃⁺ |

| ~4.01 | t | α-CH |

| ~3.6-3.7 | m | γ-CH₂ |

| ~2.35 | m | β-CH₂ |

| Note: The exact chemical shifts may vary depending on the solvent and concentration. |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of (S)-2-Amino-4-bromobutanoic acid hydrobromide. While a specific, validated method for this compound is not widely published, a general approach for similar halogenated amino acids can be adapted.[5]

| Parameter | Illustrative Value |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | 0.1% Formic Acid in Water/Methanol (70:30, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Resolution (Rs) | > 2.0 between (S) and (R) enantiomers |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern that aids in its identification.[5]

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ | m/z ~262.9, with a characteristic Br₂ isotopic pattern |

Applications in Research and Drug Development

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a versatile synthetic intermediate, primarily utilized for the preparation of unnatural amino acids and other bioactive molecules.[5]

Synthesis of S-Adenosyl-L-methionine (SAM) Analogues

This compound is a crucial precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its nitrogen analogues.[1] SAM is a universal methyl donor in numerous biological methylation reactions, playing a vital role in the regulation of various cellular processes.[8]

Synthesis of L-Selenomethionine

(S)-2-Amino-4-bromobutanoic acid hydrobromide is also used to prepare L-selenomethionine.[1] L-selenomethionine is an important selenoamino acid with antioxidant properties and is used to incorporate selenium into proteins for structural studies using X-ray crystallography.[3][4]

Experimental and Metabolic Workflows

The following diagrams illustrate the synthetic utility of (S)-2-Amino-4-bromobutanoic acid hydrobromide and its connection to key metabolic pathways.

Caption: Synthetic routes to and applications of (S)-2-Amino-4-bromobutanoic acid hydrobromide.

Caption: Metabolic relevance of molecules derived from (S)-2-Amino-4-bromobutanoic acid hydrobromide.

Safety and Handling

(S)-2-Amino-4-bromobutanoic acid hydrobromide is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[6] It should be stored at room temperature in a dry, well-ventilated place.[4]

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Users should consult relevant safety data sheets (SDS) and established laboratory safety protocols before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. DL-selenomethionine | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]

- 6. (S)-(+)-2-Amino-4-bromobutyric acid 97 15159-65-6 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide

An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide

Introduction

This compound is a versatile synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromo group on the side chain along with amino and carboxylic acid functionalities, allows for a diverse range of chemical modifications. This trifunctional nature makes it a crucial building block for the synthesis of unnatural amino acids and complex bioactive molecules.[1] Notably, it serves as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital substance involved in numerous biochemical pathways.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. The compound exists as different stereoisomers, with the (S)-(+) enantiomer being commonly referenced.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H9Br2NO2 | [2][3][4][5] |

| Molecular Weight | 262.93 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 15159-65-6 ((S)-enantiomer) | [2][3][5] |

| 76338-90-4 (racemate) | [4] | |

| 177472-34-3 ((R)-enantiomer) | [6] |

Table 2: Physicochemical Data of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide

| Property | Value | Reference |

| Melting Point | 189 °C (decomposes) | [5] |

| Optical Activity ([α]20/D) | +16° (c = 1 in methanol) | |

| Solubility | Soluble in water and methanol | [5] |

| Assay | 97% |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| -CH(NH₃⁺)- | ~4.2-4.4 | Triplet (t) |

| -CH₂Br | ~3.5-3.7 | Triplet (t) |

| -CH₂-CH₂Br | ~2.4-2.6 | Multiplet (m) |

| [1] |

Table 4: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1730 |

| Ammonium (N-H) | Stretching | 2800-3200 |

| Alkyl Halide (C-Br) | Stretching | 500-600 |

| [1] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported, often starting from readily available amino acids like L-methionine or through the ring-opening of lactones.

Synthesis from L-Homoserine

One common method involves the reaction of homoserine with a solution of hydrogen bromide in acetic acid.[2]

Methodology:

-

Weigh 1.19 g (10 mmol) of homoserine and place it in a 100 mL sealed tube.

-

Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

-

Heat the reaction mixture in an oil bath at 75°C for 6 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess acid, yielding the crude product.

-

Extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting crude product can be further purified by column chromatography.[2]

Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

This method involves the ring-opening of a lactone with hydrobromic acid.[2]

Methodology:

-

In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.[2]

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction to 70°C and maintain this temperature for 9 hours, ensuring the pressure remains below 0.5 MPa.[2]

-

Stop the heating and allow the mixture to cool to room temperature with continuous stirring.

-

Filter the resulting precipitate and wash the filter cake with diethyl ether.

-

Dry the solid under a vacuum to a constant weight to obtain the final product as a white solid powder.[2]

Synthetic workflow for this compound.

Reactivity and Applications

The synthetic utility of this compound arises from its three reactive sites: the amino group, the carboxylic acid group, and the bromo-functionalized side chain. The bromine atom is a good leaving group, making the γ-carbon susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of novel amino acid derivatives.[1]

A significant application is its use as an intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a crucial cofactor in numerous biological methylation reactions.[2] It is also used to prepare precursors for L-selenomethionine, a compound with potential anti-cancer properties.[2]

References

- 1. This compound | 76338-90-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. (R)-2-Amino-4-bromobutanoic acid-HBr | C4H9Br2NO2 | CID 71308127 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Amino-4-bromobutanoic Acid Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-4-bromobutanoic acid hydrobromide, a chiral building block of significant interest in medicinal chemistry and drug development. This document details the synthesis, properties, and potential applications of the (S)- and (R)-enantiomers, with a focus on providing actionable data and methodologies for scientific professionals.

Introduction to Stereoisomers and Their Importance

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. In the context of drug development, the stereochemistry of a molecule is of paramount importance. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors. Consequently, the synthesis and characterization of enantiomerically pure compounds are critical steps in the drug discovery and development process.

2-Amino-4-bromobutanoic acid possesses a chiral center at the α-carbon, and therefore exists as two enantiomers: (S)-2-amino-4-bromobutanoic acid and (R)-2-amino-4-bromobutanoic acid. Their hydrobromide salts are the common forms used in synthesis.

Physicochemical Properties

A summary of the known quantitative data for the stereoisomers of this compound is presented in Table 1. Data for the (R)-enantiomer is limited in publicly available literature.

| Property | (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide | (R)-(-)-2-Amino-4-bromobutanoic acid hydrobromide | Racemic this compound |

| CAS Number | 15159-65-6[1][2] | 177472-34-3[3] | 76338-90-4[4] |

| Molecular Formula | C₄H₉Br₂NO₂[1][2] | C₄H₉Br₂NO₂[3] | C₄H₉Br₂NO₂[4] |

| Molecular Weight | 262.93 g/mol [1][2] | 262.93 g/mol [3] | 262.93 g/mol [4] |

| Melting Point | 189 °C (decomposes)[2] | Not reported | Not reported |

| Specific Optical Rotation ([α]²⁰/D, c=1 in methanol) | +16°[2] | Not reported | Not applicable |

| Appearance | White crystalline powder[5] | Not reported | Not reported |

Synthesis of Stereoisomers

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Stereoselective Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide

A common method for the synthesis of the (S)-enantiomer utilizes the readily available and inexpensive L-methionine as the starting material. The synthesis proceeds through methylation, hydrolysis, cyclization, and subsequent ring-opening with hydrobromic acid.[5]

Other reported starting materials for the synthesis of the (S)-enantiomer include S-pyroglutamic acid and L-(+)-α-amino-γ-butyrolactone hydrochloride.[5]

Synthesis of Racemic this compound

The racemic mixture can be synthesized from 2-aminobutyrolactone hydrobromide by reaction with hydrogen bromide in glacial acetic acid.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below are methodologies for the synthesis of the (S)-enantiomer and a general protocol for chiral resolution.

Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide from L-Homoserine[5]

Materials:

-

L-homoserine

-

33% Hydrogen bromide in acetic acid solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

-

Add 16 mL of a 33% hydrogen bromide acetic acid solution.

-

Heat the reaction mixture in an oil bath at 75°C for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid and obtain the crude product.

-

Extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide.

-

The crude product can be further purified by column chromatography.

Chiral Resolution of Racemic this compound

General Protocol for Chiral HPLC Resolution:

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column. Commonly used columns for amino acid resolution include those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns).[6]

Mobile Phase:

-

A typical mobile phase for the separation of underivatized amino acids on a teicoplanin-based CSP consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.[6] The exact ratio needs to be optimized for baseline separation.

Procedure:

-

Prepare a standard solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) of the two enantiomer peaks.

-

Once the analytical method is established, it can be scaled up for preparative separation to isolate the individual enantiomers.

Note: Enzymatic resolution is another powerful technique for separating enantiomers. This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. While no specific protocol for 2-amino-4-bromobutanoic acid was found, this approach remains a viable alternative for researchers to explore.

Applications in Drug Development and Research

The primary documented application of the stereoisomers of 2-amino-4-bromobutanoic acid is as chiral synthons for the preparation of more complex, biologically active molecules.

-

(S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM). SAM is a crucial biological molecule involved in numerous metabolic pathways, and its synthetic analogues are investigated for various therapeutic applications.[5]

-

This enantiomer is also used in the preparation of L-selenomethionine precursors. L-selenomethionine is an amino acid containing selenium and has been studied for its potential anticancer properties.[5]

While direct pharmacological activities of the individual enantiomers of 2-amino-4-bromobutanoic acid are not well-documented, their role as chiral building blocks underscores their importance. The stereochemical integrity of these intermediates is crucial as it dictates the stereochemistry and, consequently, the biological activity of the final drug substance.

Conclusion

The stereoisomers of this compound are valuable chiral intermediates in organic synthesis, particularly in the field of medicinal chemistry. This guide has summarized the available data on their physicochemical properties, provided synthetic methodologies, and outlined a general approach for their chiral resolution. Further research is warranted to fully characterize the physical properties of the (R)-enantiomer and to explore the potential distinct pharmacological activities of both stereoisomers. The development of a robust and detailed protocol for the chiral resolution of the racemic mixture would be a significant contribution to the field, facilitating the broader availability and investigation of these important chiral building blocks.

References

- 1. (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide 97% | 15159-65-6 [sigmaaldrich.com]

- 3. (R)-2-Amino-4-bromobutanoic acid-HBr | C4H9Br2NO2 | CID 71308127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Intermediate: A Technical Guide to 2-Amino-4-bromobutanoic acid hydrobromide for Researchers and Drug Development Professionals

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and drug development. Its trifunctional nature, possessing an amine, a carboxylic acid, and a reactive alkyl bromide, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, including unnatural amino acids and key biological cofactors. This technical guide provides an in-depth overview of its synthesis, properties, and critical applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for the (S)-enantiomer are summarized below.

| Property | Value |

| Molecular Formula | C₄H₉Br₂NO₂ |

| Molecular Weight | 262.93 g/mol [1] |

| CAS Number | 15159-65-6 ((S)-enantiomer) |

| Appearance | White crystalline powder[2] |

| Melting Point | 189 °C (decomposes) |

| Optical Activity | [α]20/D +16° (c = 1 in methanol) |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ ~4.2-4.4 ppm (t, -CH(NH₃⁺)-), ~3.5-3.7 ppm (t, -CH₂Br), ~2.4-2.6 ppm (m, -CH₂-CH₂Br) |

| ¹³C NMR | Predicted shifts: ~170-175 ppm (C=O), ~50-55 ppm (-CH(NH₃⁺)-), ~30-35 ppm (-CH₂-), ~25-30 ppm (-CH₂Br) |

| IR (Infrared) | Strong, broad O-H stretch (carboxylic acid), strong C=O stretch, N-H stretching vibrations (primary amine hydrobromide), C-Br stretch in the fingerprint region. |

| MS (Mass Spec.) | Expected molecular ion peak consistent with the chemical formula, showing a characteristic isotopic pattern due to the two bromine atoms. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of starting material often depending on availability and desired stereochemistry. Below are detailed protocols for two common methods.

Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide

Caption: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine.

Experimental Protocol: Synthesis from L-Methionine

This two-pot synthesis provides a streamlined approach to the target compound.[2]

Part 1: Synthesis of (S)-α-amino-γ-butyrolactone hydrochloride

-

In a 1 L single-neck bottle, suspend 50.0 g (0.335 mol) of L-methionine in 467 mL of purified water and 67 mL of methanol.

-

Add 50 mL (0.807 mol) of methyl iodide and stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

-

Set up for distillation and heat the mixture in an oil bath at 130 °C to distill off methanol and water, reacting for 6 hours.

-

After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water, and stir until homogeneous.

-

Filter the mixture and dry the resulting white solid under vacuum to yield (S)-α-amino-γ-butyrolactone hydrochloride. A typical yield is around 69%.[2]

Part 2: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide

-

In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of (S)-α-amino-γ-butyrolactone hydrochloride with 105 mL of 33.7% hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 30 minutes, then heat to 70 °C and maintain for 9 hours.

-

Cool the reaction to room temperature with stirring, then filter the resulting precipitate.

-

Wash the filter cake with diethyl ether and dry under vacuum to a constant weight to obtain the final product as a white solid.

Experimental Protocol: Synthesis from L-Homoserine

This method provides a direct route from a readily available amino acid.[2]

-

In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.

-

Add 16 mL of a 33% solution of hydrogen bromide in acetic acid.

-

Heat the mixture in an oil bath at 75 °C for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid.

-

Extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography.

Applications as a Synthetic Intermediate

The reactivity of the bromo group in this compound allows for nucleophilic substitution, making it a valuable precursor for a variety of important molecules.

1. Synthesis of S-Adenosyl-L-Methionine (SAM) Analogs

S-Adenosyl-L-methionine (SAM) is a universal methyl group donor in numerous biological pathways.[2] this compound is a key intermediate in the chemical synthesis of SAM and its analogs, which are studied for their therapeutic potential in conditions such as liver disease and depression.[2]

Workflow for the Synthesis of a SAM Analog

Caption: General workflow for the synthesis of S-Adenosyl-L-Methionine analogs.

Illustrative Experimental Protocol: Synthesis of a SAM Analog

-

N-Protection: Protect the amino group of (S)-2-Amino-4-bromobutanoic acid hydrobromide with a suitable protecting group (e.g., Boc anhydride) under basic conditions.

-

Coupling: React the N-protected intermediate with a suitable adenosine derivative, where a thiol group on the adenosine derivative displaces the bromide in an SN2 reaction. This reaction is typically carried out in a polar aprotic solvent.

-

Deprotection: Remove the protecting group(s) under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final SAM analog.

2. Synthesis of Unnatural Amino Acids

The ability to introduce novel side chains via substitution of the bromide makes this intermediate highly valuable for the synthesis of unnatural amino acids. These non-proteinogenic amino acids are crucial tools in drug discovery for modifying peptide properties, such as stability and receptor binding.

Workflow for Unnatural Amino Acid Synthesis

Caption: General workflow for the synthesis of unnatural amino acids.

Illustrative Experimental Protocol: Synthesis of L-Selenomethionine

L-selenomethionine, an analog of methionine with selenium in place of sulfur, has garnered attention for its potential anti-cancer properties.[2]

-

Preparation of Sodium Methylselenide: In a reaction vessel, react selenium powder with a reducing agent (e.g., sodium borohydride) followed by a methylating agent (e.g., dimethyl sulfate) to generate sodium methylselenide in situ.

-

Coupling: React (S)-2-Amino-4-bromobutanoic acid hydrobromide (or its precursor, (S)-α-amino-γ-butyrolactone hydrobromide) with the freshly prepared sodium methylselenide. The methylselenide anion displaces the bromide to form the protected L-selenomethionine.

-

Workup and Isolation: Adjust the pH of the reaction mixture to the isoelectric point of L-selenomethionine (around pH 5-6) with an acid (e.g., acetic acid) to precipitate the product. The solid product is then filtered, washed, and dried.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and biotechnology industries. Its straightforward synthesis and versatile reactivity provide a reliable platform for accessing novel unnatural amino acids and important biological cofactors. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic strategies, ultimately contributing to the advancement of new therapeutics.

References

An In-depth Technical Guide to 2-Amino-4-bromobutanoic acid hydrobromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromobutanoic acid hydrobromide is a pivotal synthetic intermediate in the fields of biochemistry and pharmaceutical development. Its strategic importance lies in its versatile chemical structure, featuring a reactive bromine atom and a chiral amino acid backbone. This document provides a comprehensive overview of its history, detailed synthetic protocols, physicochemical properties, and key applications, with a particular focus on its role in the synthesis of S-adenosyl-L-methionine (SAM) and other bioactive molecules.

Introduction: A Versatile Building Block

This compound, a derivative of the proteinogenic amino acid homoserine, has emerged as a crucial building block in synthetic organic chemistry. The presence of a bromine atom on the γ-carbon transforms it into a versatile precursor for the introduction of various functional groups through nucleophilic substitution reactions. This trifunctional nature—comprising an amino group, a carboxylic acid, and a bromo-functionalized side chain—allows for a diverse array of chemical modifications, making it an invaluable tool for medicinal chemists and researchers in drug discovery.[1]

A significant application of this compound is in the total synthesis of S-adenosyl-L-methionine (SAM), a vital methyl donor in numerous biological pathways.[2] Its utility also extends to the preparation of unnatural amino acids, including L-selenomethionine, which has garnered attention for its potential anti-cancer properties.[1][2]

Discovery and Historical Context

While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the advancements in amino acid synthesis and the growing interest in modified amino acids for biochemical studies and pharmaceutical applications. The development of methods to selectively functionalize amino acid side chains paved the way for the synthesis of compounds like 2-Amino-4-bromobutanoic acid. Its emergence as a key intermediate is closely associated with the pursuit of efficient chemical syntheses of complex biomolecules like S-adenosyl-L-methionine (SAM). The preparation of this compound has been reported through various multi-step syntheses from readily available starting materials such as S-pyroglutamic acid, L-methionine, or α-bromo-γ-butyrolactone.[2]

Physicochemical and Spectroscopic Data

The precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H9Br2NO2 | [2][3][4] |

| Molecular Weight | 262.93 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 189 °C (decomposes) | [6] |

| Optical Activity ([α]20/D) | +16° (c = 1 in methanol) for (S)-enantiomer | [6] |

| CAS Number | 15159-65-6 ((S)-enantiomer) | [4] |

| 76338-90-4 (racemate) | [3] | |

| 177472-34-3 ((R)-enantiomer) | [5] |

Table 2: Spectroscopic Data (¹H NMR)

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| -CH(NH₃⁺)- | ~4.2-4.4 | Triplet (t) |

| -CH₂Br | ~3.5-3.7 | Triplet (t) |

| -CH₂-CH₂Br | ~2.4-2.6 | Multiplet (m) |

| Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[1] |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed, each with its own advantages. Below are detailed protocols for some of the common methods.

Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a hydrogen bromide solution in acetic acid.

Experimental Protocol:

-

In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

-

Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

-

Heat the reaction mixture in an oil bath at 75°C for 6 hours.

-

Cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

-

Extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude L(+)-2-Amino-4-bromobutyric acid hydrobromide.

-

Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to obtain a white crystalline powder.[2]

Synthesis from L-Methionine

This "two-pot" synthesis involves the methylation of L-methionine followed by hydrolysis, cyclization, and ring-opening.

Experimental Protocol:

-

Step 1: Methylation and Hydrolysis

-

In a 1 L single-neck bottle, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

-

Stir the mixture at room temperature for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Separate the methyl iodide phase.

-

To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

-

Heat the mixture in an oil bath at 130°C and distill off methanol and water for 6 hours (approximately 380 mL total).

-

-

Step 2: Cyclization and Bromo Ring Opening

-

After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water to the reaction mixture and stir until homogeneous.

-

Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes.

-

Cool the exothermic reaction to room temperature and decant the solution to remove precipitated iodine.

-

Wash the iodine with 20 mL of water and combine the washing with the decanted liquid.

-

Extract with ethyl acetate (2 x 100 mL) to remove residual iodine.

-

The resulting aqueous solution is heated to reflux for 4 hours and then concentrated to a solid.

-

The solid is extracted with 300 mL of absolute ethanol in a Soxhlet extractor for 8 hours.

-

The extract is concentrated, and the resulting solid is refluxed with 60 mL of acetone and 10 mL of absolute ethanol for 30 minutes.

-

Cool to room temperature to precipitate white crystals, which are then filtered.

-

The filtrate is concentrated, and the process is repeated with 50 mL of acetone and 10 mL of absolute ethanol.

-

The combined filtered solids are dried under vacuum to yield the final product.[2]

-

Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

This procedure utilizes a pressure reaction with a hydrogen bromide solution in acetic acid.

Experimental Protocol:

-

In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of 33.7% hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat to 70°C and maintain for 9 hours (pressure should remain below 0.5 MPa).

-

Stop heating and allow the mixture to cool to room temperature with stirring.

-

Filter the resulting precipitate and wash the filter cake with diethyl ether.

-

Dry the white solid powder under vacuum to a constant weight.[2]

Synthetic Workflow and Logical Relationships

The synthesis of this compound can be visualized as a series of transformations from common starting materials. The following diagrams illustrate the general synthetic pathways.

References

- 1. This compound | 76338-90-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-Amino-4-bromobutanoic acid-HBr | C4H9Br2NO2 | CID 71308127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-2-Amino-4-bromobutyric acid 97 15159-65-6 [sigmaaldrich.com]

A Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a versatile, trifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine, a carboxylic acid, and a bromo-functionalized side chain, allows for a diverse range of chemical modifications. This compound, particularly its chiral forms, serves as a crucial building block for the synthesis of unnatural amino acids and complex, biologically active molecules.[1] A primary application is its role as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital biomolecule involved in numerous metabolic pathways, and its analogs.[2] It is also utilized in preparing precursors for L-selenomethionine, a compound with noted anti-cancer properties.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is typically a white crystalline powder.[2] The presence of a chiral center at the alpha-carbon means it can exist as (S) and (R) enantiomers or as a racemic mixture. The stereochemistry is a critical determinant of its utility as a chiral building block.

| Property | Value | Reference |

| Molecular Formula | C₄H₉Br₂NO₂ | [3] |

| Molecular Weight | 262.93 g/mol | [3] |

| CAS Number | 15159-65-6 ((S)-enantiomer) 177472-34-3 ((R)-enantiomer) 76338-90-4 (racemate) | [3][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 189 °C (decomposes) (lit.) ((S)-enantiomer) | |

| Optical Activity | [α]20/D +16° (c = 1 in methanol) ((S)-enantiomer) | |

| IUPAC Name | (2S)-2-amino-4-bromobutanoic acid;hydrobromide | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method may depend on the desired stereochemistry and scale.

Synthetic Methodologies Overview

| Starting Material | Key Reagents | Reported Yield | Reference |

| L-Methionine | Methyl iodide, Sodium carbonate, H₂O₂, HBr | 69.0% | [2] |

| 2-Aminobutyrolactone hydrobromide | Glacial acetic acid, Hydrogen bromide gas | ~98% (crude) | [5] |

| L-Homoserine | 33% Hydrogen bromide in acetic acid | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis from L-Methionine

This "two-pot" reaction proceeds through methylation, hydrolysis, dehydration/ring-closing, and finally, a bromo ring-opening to yield the target compound.[2]

Step 1: Methylation and Hydrolysis

-

To a 1 L single-neck bottle, add L-methionine (50.0g, 0.335 mol), purified water (467 mL), methanol (67 mL), and methyl iodide (50 mL, 0.807 mol).

-

Stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the methyl iodide phase.

-

Add sodium carbonate (17.7g, 0.167 mol) to the aqueous phase.

-

Set up for normal pressure distillation and heat in an oil bath at 130°C for 6 hours, distilling off methanol and water.

Step 2: Ring Closure and Bromo Ring Opening

-

After cooling, add concentrated hydrochloric acid (200 mL) and water (50 mL) to the residue and stir.

-

Add 30% hydrogen peroxide aqueous solution (17 mL) and stir at room temperature for 20 minutes.

-

Cool the exothermic reaction to room temperature. Decant the solution to remove precipitated iodine.

-

Wash the iodine with water (20 mL) and combine the aqueous layers. Extract with ethyl acetate (2 x 100 mL) to remove residual iodine.

-

The resulting aqueous solution is heated to reflux for 4 hours and then concentrated to yield a solid.

-

The solid is further purified to yield L(+)-2-Amino-4-bromobutyric acid hydrobromide.

Caption: Workflow for the synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine.

Protocol 2: Synthesis from 2-Aminobutyrolactone Hydrobromide

This method involves the direct ring-opening of the lactone with hydrogen bromide gas.[5]

-

In a 500 mL three-necked flask equipped with a gas bubbler, drying tube, and magnetic stirrer, suspend 2-aminobutyrolactone hydrobromide (3.64 g, 20.0 mmol) in glacial acetic acid (182 mL).

-

Vigorously bubble hydrogen bromide gas into the suspension while stirring at ambient temperature.

-

Continue for approximately 3 hours, or until all the starting material has dissolved.

-

Discontinue the HBr gas flow and stir the reaction mixture overnight at ambient temperature.

-

Concentrate the mixture to dryness under reduced pressure to yield crude 2-amino-4-bromobutyric acid hydrobromide as a white solid (5.2 g).

Caption: Workflow for the synthesis from 2-Aminobutyrolactone hydrobromide.

Protocol 3: Synthesis from L-Homoserine

This procedure provides a direct conversion of homoserine to the target compound.[2]

-

In a 100 mL sealed tube, weigh L-homoserine (1.19 g, 10 mmol).

-

Add a 33% solution of hydrogen bromide in acetic acid (16 mL).

-

Heat the sealed tube in an oil bath at 75°C for 6 hours.

-

Cool the reaction to room temperature.

-

Concentrate under reduced pressure to remove excess acid, yielding the crude product.

-

For purification, extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The final product can be further purified by column chromatography (Silica gel, Hexane:Ethyl Acetate 1:1).

Caption: Workflow for the synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Homoserine.

Spectroscopic Data

Structural elucidation and purity assessment are critical. NMR and IR spectroscopy are primary techniques for characterization.

| Technique | Assignment | Approximate Chemical Shift / Wavenumber | Multiplicity / Description | Reference |

| ¹H NMR | -CH(NH₃⁺)- | ~4.2-4.4 ppm | Triplet (t) | [1] |

| -CH₂Br | ~3.5-3.7 ppm | Triplet (t) | [1] | |

| -CH₂-CH₂Br | ~2.4-2.6 ppm | Multiplet (m) | [1] | |

| ¹³C NMR | C=O (Carboxylic Acid) | ~170-175 ppm | - | [3][6] |

| Cα (-CH(NH₃⁺)-) | ~50-55 ppm | - | [3][6] | |

| Cβ (-CH₂-) | ~30-35 ppm | - | [3][6] | |

| Cγ (-CH₂Br) | ~28-32 ppm | - | [3][6] | |

| IR | Carboxylic Acid (O-H) | 2500-3300 cm⁻¹ | Broad | [1] |

| Ammonium (N-H) | 2800-3200 cm⁻¹ | Broad | [1] | |

| Carboxylic Acid (C=O) | 1700-1730 cm⁻¹ | Strong, sharp | [1] | |

| Alkyl Halide (C-Br) | 500-600 cm⁻¹ | - | [1] | |

| Mass Spec | [M+H]⁺ (for free amine) | Expected m/z ~182/184 (characteristic bromine isotope pattern) | - | [1][7] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Applications in Drug Development and Research

The primary value of this compound lies in its role as a versatile precursor for molecules with significant biological activity.

Synthesis of S-Adenosyl-L-methionine (SAM) Analogs

SAM is a universal methyl group donor involved in the methylation of DNA, RNA, proteins, and lipids.[2] Aberrant methylation is a hallmark of many diseases, including cancer. This compound is a key starting material for the chemical synthesis of SAM and its analogs, which are used to study methyltransferase enzymes and develop novel therapeutics.[1][2] The bromo-functionalized side chain allows for the introduction of the adenosyl group to complete the SAM core structure.

Caption: General workflow for the synthesis of SAM analogs using this compound.

Precursor to Unnatural Amino Acids

The ability to introduce novel side chains via nucleophilic substitution of the bromide makes this compound an excellent starting point for creating unnatural amino acids.[1] These modified amino acids are invaluable tools for:

-

Drug Design: Incorporating unnatural amino acids can improve the pharmacological properties of peptide-based drugs, such as enhancing stability against proteolysis, increasing potency, and modifying receptor selectivity.

-

Protein Engineering: Site-specific incorporation of unnatural amino acids allows for the introduction of novel chemical functionalities, probes, and cross-linkers to study protein structure and function.[1]

-

Selenomethionine Synthesis: It serves as a precursor for L-selenomethionine, an important compound for selenoprotein research and a potential anti-cancer agent.[2]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and chemical biology. Its well-defined synthesis and versatile reactivity make it an essential tool for accessing complex and biologically important molecules. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers leveraging this compound in their work.

References

- 1. This compound | 76338-90-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 13C NMR [m.chemicalbook.com]

- 7. 2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 4674578 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-bromobutanoic acid hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various compounds of pharmaceutical interest. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a white crystalline powder. Key quantitative data for this compound are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₉Br₂NO₂ | PubChem[1] |

| Molecular Weight | 262.93 g/mol | PubChem[1] |

| Melting Point | 189 °C (decomposes) | Sigma-Aldrich |

| Assay | ≥97% | Sigma-Aldrich |

| Optical Activity | [α]20/D +16°, c = 1 in methanol | Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

Safe Handling and Experimental Protocols

Due to its irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any new procedure. However, as a minimum, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves (or other chemically resistant gloves).

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder outside of a fume hood.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.

Engineering Controls

-

Ventilation: All handling of the solid, including weighing and preparing solutions, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

General Handling Procedures

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Ensure containers are kept tightly closed when not in use.

Experimental Workflow: A General Protocol

The following diagram outlines a typical workflow for using this compound in a chemical reaction, incorporating necessary safety steps.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spread of the powder.

-

Absorb: Carefully cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

-

Collect: Gently sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste according to institutional and local regulations.

The following flowchart illustrates the decision-making process for handling a chemical spill.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Toxicological Information

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure is undertaken. Always consult your institution's safety guidelines and the most up-to-date Safety Data Sheet (SDS) for this chemical.

References

Navigating the Synthesis and Solubility of 2-Amino-4-bromobutanoic acid hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from documented synthesis and purification protocols. Furthermore, it details established experimental procedures for its synthesis and presents a visual representation of a common synthetic workflow.

Solubility Profile

Summary of Qualitative Solubility:

| Solvent System | Solubility | Inference from Experimental Protocols |

| Water | Soluble[1] | Used as a solvent for reactions involving the crude ester form of the target compound, indicating solubility of related intermediates. |

| Methanol | Soluble[1] | The crude this compound is dissolved in absolute methanol for subsequent reactions[2]. |

| Glacial Acetic Acid | Soluble | A 33% hydrogen bromide solution in acetic acid is a common reaction medium for the synthesis, implying solubility[3]. Another procedure dissolves the starting material, 2-aminobutyrolactone hydrobromide, in glacial acetic acid[2]. |

| Ethyl Acetate | Partially Soluble / Soluble | Used as an extraction solvent for the crude product from an aqueous solution, suggesting at least partial solubility[3]. |

| Diethyl Ether | Sparingly Soluble / Insoluble | The final product is often washed or rinsed with diethyl ether, a technique used to remove impurities while leaving the desired solid product behind, indicating low solubility[3]. |

| Hexane/Ethyl Acetate Mixtures | Sparingly Soluble / Insoluble | Used as an eluent in column chromatography for purification, where the compound is expected to have limited interaction with the mobile phase to achieve separation[3]. |

It is important to note that these are qualitative observations. For applications requiring precise concentrations, experimental determination of solubility in the specific solvent and conditions of interest is recommended. One source suggests that to enhance solubility, one can heat the solution to 37°C and sonicate it in an ultrasonic bath[4].

Experimental Protocols for Synthesis

The synthesis of this compound has been reported through several routes. Below are detailed methodologies for two common approaches.

Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a hydrogen bromide solution in acetic acid.

Procedure:

-

In a 100 mL sealed tube, 1.19 g (10 mmol) of L-homoserine is weighed.

-

16 mL of a 33% hydrogen bromide solution in acetic acid is added to the tube.

-

The reaction mixture is heated in an oil bath at 75°C for 6 hours.

-

After cooling to room temperature, the mixture is concentrated under reduced pressure to remove excess acid, yielding the crude product.

-

The crude product is then subjected to extraction with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude product can be further purified by column chromatography using a hexane/ethyl acetate (v/v = 1:1) eluent to yield the pure white crystalline powder of L(+)-2-Amino-4-bromobutyric acid hydrobromide[3].

Synthesis from 2-Aminobutyrolactone Hydrobromide

This procedure describes the ring-opening and bromination of 2-aminobutyrolactone hydrobromide.

Procedure:

-

In a 500 mL three-necked flask equipped with a fritted glass gas bubbler, a calcium chloride drying tube, and a magnetic stirrer, 3.64 g (20.0 mmoles) of 2-aminobutyrolactone hydrobromide is suspended in 182 mL of glacial acetic acid.

-

Hydrogen bromide gas is vigorously bubbled through the suspension at ambient temperature with stirring.

-

After approximately three hours, all the starting material dissolves. The addition of hydrogen bromide gas is then discontinued.

-

The reaction mixture is stirred overnight at ambient temperature.

-

The mixture is then concentrated to dryness under reduced pressure to yield crude 2-amino-4-bromobutyric acid hydrobromide as a white solid[2].

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps from starting materials to the purified product.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Amino-4-bromobutanoic acid hydrobromide from L-methionine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a crucial chiral intermediate in the synthesis of various bioactive molecules and unnatural amino acids.[1][2] Notably, it serves as a key precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital substance involved in numerous biochemical pathways.[1][2] This document provides a detailed protocol for the synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide, starting from the readily available and cost-effective amino acid, L-methionine. The described multi-step synthesis involves the formation of a sulfonium salt, followed by hydrolysis and cyclization to a lactone intermediate, which is subsequently opened and brominated to yield the final product.

Experimental Protocols

This synthesis is a multi-step process that can be conceptualized as a "two-pot" reaction, where the initial steps of methylation and hydrolysis can be performed sequentially without the need for intermediate purification.[1]